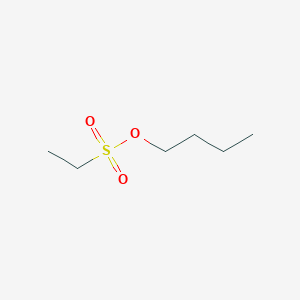
2-(azepan-1-yl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a hexahydro-1H-azepin-1-yl group and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the nucleophilic substitution of the benzamide core with hexahydro-1H-azepin-1-ylamine.
Nitration: The final step is the nitration of the benzamide derivative to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of benzoyl chloride and hexahydro-1H-azepin-1-ylamine.
Continuous Flow Reactors: Utilization of continuous flow reactors for efficient and controlled nitration reactions.
Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 2-(azepan-1-yl)-5-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction Product: 2-(hexahydro-1H-azepin-1-yl)-5-aminobenzamide.
Substitution Products: Various halogenated derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Evaluated for its activity against specific disease targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(azepan-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hexahydro-1H-azepin-1-yl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-4-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-3-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-5-chloro-
Comparison:
- 2-(azepan-1-yl)-5-nitrobenzamide is unique due to the position of the nitro group, which influences its reactivity and biological activity.
- The presence of the hexahydro-1H-azepin-1-yl group in all similar compounds provides a common structural motif, but the position and nature of other substituents (e.g., nitro, chloro) significantly affect their chemical and biological properties.
Propriétés
Numéro CAS |
143675-94-9 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-9-10(16(18)19)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17) |
Clé InChI |
OMFFXESCTUPWJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
SMILES canonique |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(azocan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1652320.png)
![N-{[1-(3-fluorophenyl)cyclohexyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B1652321.png)
![(5R)-5-(2-Azaspiro[4.5]decane-2-carbonyl)pyrrolidin-2-one](/img/structure/B1652325.png)
![Methyl 3-({[4-(dimethylamino)butan-2-yl]sulfamoyl}methyl)benzoate](/img/structure/B1652328.png)

![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)
![2-{[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1652333.png)
![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)
![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)





